molecular formula C18H17ClN2O2S2 B2540665 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-74-3

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2540665
CAS RN: 896604-74-3
M. Wt: 392.92
InChI Key: XMINMOTZFGAZBN-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a biological inhibitor or as an antitumor agent, given the activities observed in similar compounds within the benzenesulfonamide family.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonyl chlorides with amines or their salts. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the reaction of sulfonyl chlorides with amines . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of a 2,4-dichlorobenzenesulfonamide derivative revealed the presence of an imino form and highlighted the importance of intramolecular hydrogen bonding and intermolecular interactions for crystalline cohesion . These structural features are likely to be important for the activity of "this compound" as well.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which can modify their biological activity. For example, compounds with a carbamoyl substituent were dehydrated to form corresponding nitriles, which showed significant antitumor activity . The presence of a thiazole ring, as in the compound of interest, could also influence the types of chemical reactions it can participate in and its potential as a biological inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro and methyl groups, as well as the thiazole ring in the compound of interest, would affect these properties and could be optimized to enhance its biological activity. For example, the introduction of methoxy groups was found to affect the tautomeric equilibrium and crystalline cohesion in a related compound .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Sulfonamide derivatives have been investigated for their ability to bind to DNA and exhibit anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cells, by inducing apoptosis. The interaction with DNA and the subsequent DNA cleavage efficiency highlight the potential of sulfonamide derivatives in cancer therapy (González-Álvarez et al., 2013).

Antidiabetic Agents

Research into sulfonamide derivatives also includes the synthesis and biological evaluation of compounds as potential antidiabetic agents. The structure-activity relationship and in silico drug-relevant properties calculations suggest these compounds as promising leads for future drug discovery studies (Faidallah et al., 2016).

Antimicrobial and UV Protection

Sulfonamide moieties have been utilized in the design of azo dyes for the dyeing of cotton fabrics, imparting them with antimicrobial properties and UV protection. This application underscores the potential of sulfonamide derivatives in creating functional materials with added value (Mohamed et al., 2020).

properties

IUPAC Name

4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-13-3-2-4-14(11-13)18-21-16(12-24-18)9-10-20-25(22,23)17-7-5-15(19)6-8-17/h2-8,11-12,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINMOTZFGAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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